1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
CAS No.: 1021217-35-5
Cat. No.: VC11941483
Molecular Formula: C16H15F3N6O2S
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021217-35-5 |
|---|---|
| Molecular Formula | C16H15F3N6O2S |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-2-1-3-13(10-12)28(26,27)24-8-6-23(7-9-24)15-5-4-14-21-20-11-25(14)22-15/h1-5,10-11H,6-9H2 |
| Standard InChI Key | GQDUGYDOGHQFBU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
| Canonical SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Introduction
The chemical compound "1-{ triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine" is a heterocyclic organic molecule that integrates a triazolo[4,3-b]pyridazine core with a piperazine ring substituted by a trifluoromethylbenzenesulfonyl group. This structural design suggests potential applications in medicinal chemistry due to its pharmacophoric features.
Structural Features
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Core Structure: The compound contains a triazolo[4,3-b]pyridazine moiety, which is known for its bioactivity in various pharmaceutical contexts.
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Substituents:
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A piperazine ring functionalized with a 3-(trifluoromethyl)benzenesulfonyl group.
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The trifluoromethyl group enhances lipophilicity and metabolic stability.
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Synthesis Pathways
The synthesis of similar triazolo-pyridazine derivatives often involves:
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Cyclization reactions to form the triazole ring.
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Functionalization of the pyridazine core.
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Coupling with sulfonylated piperazines.
For instance, hydrazine derivatives and nitrile intermediates are commonly used to construct the triazole framework .
Biological Activities
Compounds containing the triazolo[4,3-b]pyridazine scaffold have been evaluated for diverse bioactivities:
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Anticancer Properties: Related derivatives have shown inhibitory activity against kinases such as c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis .
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Antifungal Effects: Triazole-based compounds exhibit efficacy against fungal pathogens like Candida albicans and Rhodotorula mucilaginosa .
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Antiviral Potential: Some triazole derivatives disrupt viral polymerase interactions, demonstrating antiviral properties against influenza viruses .
Mechanism of Action
The biological activity of this compound is likely mediated by:
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Kinase Inhibition: The triazole and pyridazine rings may interact with ATP-binding sites in kinases.
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Hydrophobic Interactions: The trifluoromethyl group enhances binding affinity through lipophilic interactions with target proteins.
Applications in Medicinal Chemistry
This compound's structural features make it a candidate for drug discovery programs targeting:
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Cancer therapies (e.g., kinase inhibitors).
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Antifungal agents for resistant strains.
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Antiviral drugs focusing on RNA polymerase targets.
Research Findings
Studies on related compounds have demonstrated:
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Enhanced Efficacy: Compounds with fluorinated groups often show superior activity compared to non-fluorinated analogs .
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Low Toxicity: Select derivatives exhibit minimal hemolytic toxicity, making them viable for therapeutic use .
Limitations and Future Directions
While promising, further research is needed to:
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Optimize the synthesis for scalability.
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Conduct comprehensive pharmacokinetic studies.
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Explore additional biological targets.
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